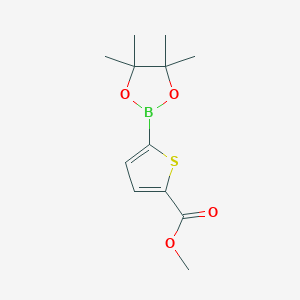

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

Cat. No. B1354420

M. Wt: 268.14 g/mol

InChI Key: LMWIOYXSRDMVLD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07888379B2

Procedure details

In a microwave tube, N-(5-iodo-4-methyl-1,3-thiazol-2-yl)acetamide, Intermediate 1 (150 mg; 0.53 mmol; 1 eq) and Pd(dppf)Cl2 (19.5 mg; 0.03 mmol; 0.05 eq.) are suspended in Toluene (3 ml). Potassium fluoride (123.6 mg; 2.13 mmol; 4 eq.) is dissolved in MeOH (3 ml) and is added to the first solution. Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate, Intermediate 2 (213.8 mg; 0.80 mmol; 1.50 eq.) is finally added. The resulting solution is flushed with argon, the tube is closed and heated under microwave action at 120° C. for 10 minutes. The desired product is formed together with [2,2′]-bithiophenyl-5,5′-dicarboxylic acid dimethyl ester, the homocoupling product of methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate. Solvents are evaporated and the crude product is purified by preparative HPLC, affording Compound (16) as white-off solid (180 mg; 57%). 1H NMR (DMSO-d6) δ 2.15 (s, 3H), 2.45 (s, 3H), 3.82 (s, 3H, OCH3), 7.24 (d, J=4.5 Hz, 1H), 7.76 (d, J=4.5 Hz, 1H), 12.31 (s, 1H). M−(ESI): 295.10; M+(ESI): 297.12. HPLC, Rt: 3.21 min (purity: 99.6%).

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Intermediate 2

Quantity

213.8 mg

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

I[C:2]1[S:6][C:5]([NH:7][C:8](=[O:10])[CH3:9])=[N:4][C:3]=1[CH3:11].[CH:12]([C:14]1[S:18][C:17](C2SC(NC(=O)C)=NC=2C)=[CH:16][CH:15]=1)=[O:13].[F-].[K+].CC1(C)C(C)(C)OB([C:39]2[S:43][C:42]([C:44]([O:46][CH3:47])=[O:45])=[CH:41][CH:40]=2)O1.C(NCC1SC(C2SC(N[C:65](=[O:67])C)=NC=2C)=CC=1)C=C>C1(C)C=CC=CC=1.CO.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[C:8]([NH:7][C:5]1[S:6][C:2]([C:39]2[S:43][C:42]([C:44]([O:46][CH3:47])=[O:45])=[CH:41][CH:40]=2)=[C:3]([CH3:11])[N:4]=1)(=[O:10])[CH3:9].[CH3:65][O:67][C:12]([C:14]1[S:18][C:17]([C:39]2[S:43][C:42]([C:44]([O:46][CH3:47])=[O:45])=[CH:41][CH:40]=2)=[CH:16][CH:15]=1)=[O:13] |f:2.3,8.9.10.11|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

IC1=C(N=C(S1)NC(C)=O)C

|

|

Name

|

|

|

Quantity

|

150 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)C1=CC=C(S1)C1=C(N=C(S1)NC(C)=O)C

|

|

Name

|

|

|

Quantity

|

3 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

|

Name

|

|

|

Quantity

|

19.5 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

|

Step Two

|

Name

|

|

|

Quantity

|

123.6 mg

|

|

Type

|

reactant

|

|

Smiles

|

[F-].[K+]

|

|

Name

|

|

|

Quantity

|

3 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1(OB(OC1(C)C)C1=CC=C(S1)C(=O)OC)C

|

|

Name

|

Intermediate 2

|

|

Quantity

|

213.8 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)NCC1=CC=C(S1)C1=C(N=C(S1)NC(C)=O)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

120 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added to the first solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting solution is flushed with argon

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the tube is closed

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)NC=1SC(=C(N1)C)C1=CC=C(S1)C(=O)OC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(=O)C1=CC=C(S1)C=1SC(=CC1)C(=O)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |